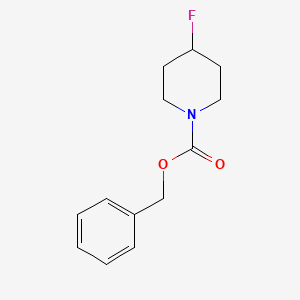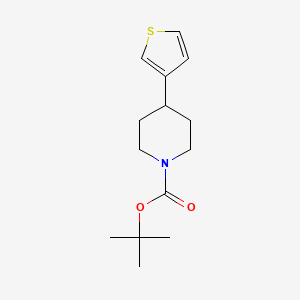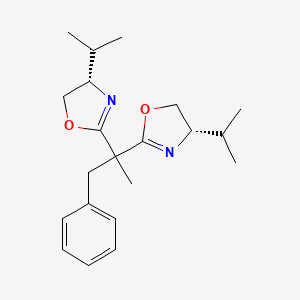
2-Fluoro-4-(trimethylstannyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of “2-Fluoro-4-(trimethylstannyl)pyridine” is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of “this compound” is not well-documented in the available literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available literature .Scientific Research Applications
Synthesis of Complex Compounds
- Radiopharmaceutical Synthesis : 2-Fluoro-4-(trimethylstannyl)pyridine serves as a precursor in the synthesis of radiopharmaceuticals. For example, it was used in the synthesis of a candidate for imaging dopamine D4 receptors. The process involved electrophilic fluorination with high specific radioactivity (Eskola et al., 2002).
- Fluorination Reactions : This compound plays a crucial role in various fluorination reactions. It was involved in the preparation of 1-[18F]fluoro-2-pyridone, demonstrating its utility as a versatile labeling reagent in fluorination processes (Oberdorfer et al., 1988).
- Boronic Acid Synthesis : It is utilized in the synthesis of benzene- and pyridinediboronic acids, showcasing its versatility in creating intermediates for further chemical transformations (Mandolesi et al., 2002).
Applications in Radiochemistry
- PET Tracer Synthesis : The compound is instrumental in synthesizing PET tracers for studying nicotinic acetylcholine receptors, indicating its significant role in neuroimaging and neurological research (Ding et al., 2000).
- Nucleophilic Aromatic Substitution Reactions : It is used in nucleophilic aromatic substitution reactions, particularly in preparing precursors for radioligands. This application underscores its importance in developing tools for in vivo imaging and diagnostics (Ding et al., 2000).
Advanced Synthesis Techniques
- Cross-Coupling Reactions : The compound is a key player in Hiyama cross-coupling reactions, demonstrating its utility in synthesizing functional bi(het)aryl compounds at room temperature (Pierrat et al., 2005).
- Iododestannation Methods : It is also involved in iododestannation methods for synthesizing iodoazines, which are crucial intermediates in various chemical syntheses (Yamamoto & Yanagi, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h2-4H;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNMLZMLDOAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704520 | |
| Record name | 2-Fluoro-4-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697300-76-8 | |
| Record name | 2-Fluoro-4-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)





![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)






